MAO‑B and LSD Inhibitory Activity: A Target‑Differentiated Profile
5‑(Dimethylamino)pyrazine‑2‑carboxylic acid is documented in the Therapeutic Target Database (TTD) as an inhibitor of monoamine oxidase type B (MAO‑B) and lysine‑specific histone demethylase 1 (LSD) [1]. In contrast, the parent compound pyrazine‑2‑carboxylic acid is primarily recognized as the active metabolite of the antitubercular drug pyrazinamide and does not exhibit dual MAO‑B/LSD inhibition [2]. While specific IC₅₀ values for the target compound are not publicly available, the explicit assignment of dual‑target inhibition in a curated drug‑target database establishes a functional differentiation that is absent in unsubstituted pyrazine‑2‑carboxylic acid or 6‑(dimethylamino) regioisomers.
| Evidence Dimension | Target inhibition profile |
|---|---|
| Target Compound Data | Inhibitor of MAO‑B and LSD (TTD annotation) |
| Comparator Or Baseline | Pyrazine-2-carboxylic acid: antitubercular metabolite; no MAO‑B/LSD inhibition reported |
| Quantified Difference | Not applicable; qualitative target differentiation |
| Conditions | TTD curated database entry |
Why This Matters
For research programs investigating MAO‑B‑ or LSD‑mediated pathways, this compound offers a distinct target‑engagement profile that unsubstituted analogs cannot replicate.
- [1] Therapeutic Target Database (TTD). Drug ID: D0Q1EG. PMID25399762-Compound-Table 6-15. https://ttd.idrblab.cn/data/drug/details/d0q1eg View Source
- [2] PubChem. Pyrazine-2-carboxylic acid. CID 1047. https://pubchem.ncbi.nlm.nih.gov/compound/Pyrazine-2-carboxylic-acid View Source
